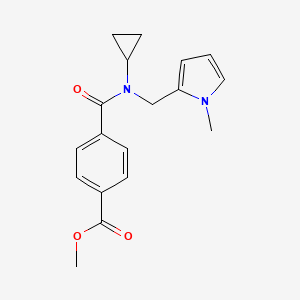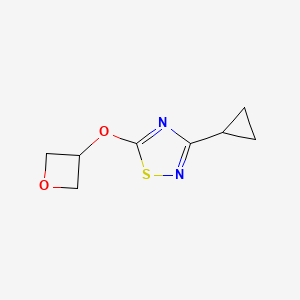![molecular formula C7H8FNO2S2 B2515984 6,7-Dihydro-4H-thieno[3,2-c]pyridine-5-sulfonyl fluoride CAS No. 2470440-52-7](/img/structure/B2515984.png)
6,7-Dihydro-4H-thieno[3,2-c]pyridine-5-sulfonyl fluoride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,7-Dihydro-4H-thieno[3,2-c]pyridine-5-sulfonyl fluoride is a chemical compound. It is related to Clopidogrel, a medication used to prevent heart attacks and strokes .
Synthesis Analysis
The synthesis of related compounds involves multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents . The initial formation of cyanothioacetamide is followed by the Knoevenagel condensation with aldehydes. The resulting alkenes are involved in the Stork alkylation with enamine. The obtained adducts undergo intramolecular cyclotransamination, forming salts containing the target bicyclic cyclopenta .Molecular Structure Analysis
The molecular formula of this compound is C7H8FNO2S2. Related compounds such as (2-Chlorophenyl) (6,7-dihydrothieno [3,2-c]pyridin-5 (4H)-yl)acetonitrile have a molecular formula of C15H13ClN2S .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds include the Knoevenagel condensation and the Stork alkylation . The addition of alkylating agents to the reaction mixture leads to the production of thioesters .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds include a density of 1.3±0.1 g/cm3, boiling point of 409.5±45.0 °C at 760 mmHg, vapour pressure of 0.0±1.0 mmHg at 25°C, and a molar refractivity of 79.0±0.3 cm3 .科学的研究の応用
Synthesis and Reactivity
6,7-Dihydro-4H-thieno[3,2-c]pyridine-5-sulfonyl fluoride serves as a key intermediate in the synthesis of various heterocyclic compounds. The unique reactivity of sulfonyl fluoride groups enables the introduction of fluorine atoms or fluorine-containing groups into molecules, facilitating the development of novel chemical entities with potential biological activity. The compound's ability to undergo selective reactions, such as nucleophilic substitution, provides a versatile tool for chemists to design and synthesize complex molecular architectures, including those with pyridine and thieno[3,2-c]pyridine scaffolds.
Fluorine Chemistry
The presence of the sulfonyl fluoride group in this compound highlights its significance in fluorine chemistry. Sulfonyl fluorides are recognized for their stability and reactivity, offering a platform for the development of fluorination strategies. These strategies are crucial for introducing fluorine atoms into organic compounds, a common modification in pharmaceutical chemistry to enhance the metabolic stability, lipophilicity, and bioavailability of potential drug candidates.
Biological Applications
While direct research on this compound's biological applications was not identified, compounds synthesized from it may exhibit a range of biological activities. The incorporation of fluorine atoms can significantly alter the biological properties of a molecule, leading to potential applications in medicinal chemistry and drug discovery. The ability to introduce fluorine or fluorinated groups into molecules opens avenues for the design of novel therapeutics with improved pharmacokinetic and pharmacodynamic profiles.
Material Science
The structural features of this compound, particularly the thienopyridine core, may find applications in material science. Compounds with such heterocyclic cores are often explored for their electronic properties, making them candidates for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The introduction of fluorine atoms can further modulate the electronic properties of these materials, potentially leading to enhanced performance in electronic applications.
For detailed information and further exploration of this compound and related compounds in scientific research, refer to the following sources:
- Pyridinium Poly(hydrogen fluoride) (Kotun, Prakash, & Hu, 2007)
- Carbonic anhydrase inhibitors — Part 29: Interaction of isozymes I, II, and IV with benzolamide-like derivatives (Supuran, Ilies, & Scozzafava, 1998)
- Chemistry of thienopyridines. X. Syntheses of thieno[3,4‐b] — and thieno[3,4‐c] pyridines (Klemm, Johnson, & White, 1970)
- Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride (Laudadio et al., 2019)
作用機序
Target of Action
Similar compounds have been used as intermediates in the synthesis of anti-thrombotic drugs .
Biochemical Pathways
Given its potential use as an intermediate in the synthesis of anti-thrombotic drugs, it may be involved in pathways related to blood clotting and platelet aggregation .
Result of Action
Given its potential use as an intermediate in the synthesis of anti-thrombotic drugs, it may contribute to the prevention of blood clots .
Action Environment
Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of this compound .
特性
IUPAC Name |
6,7-dihydro-4H-thieno[3,2-c]pyridine-5-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO2S2/c8-13(10,11)9-3-1-7-6(5-9)2-4-12-7/h2,4H,1,3,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBALFCNMSUHHPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC=C2)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(5,7-dioxo-5H-dibenzo[c,e]azepin-6(7H)-yl)-N-mesitylacetamide](/img/structure/B2515903.png)
![(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(5-bromopyridin-3-yl)methanone](/img/structure/B2515904.png)
![N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2515906.png)
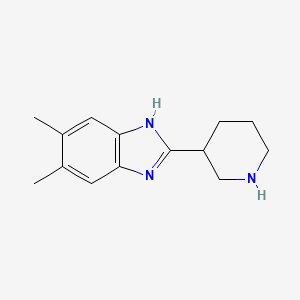
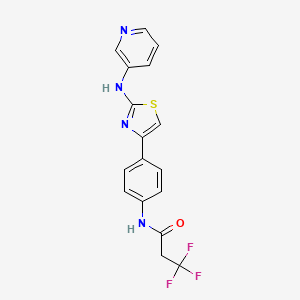
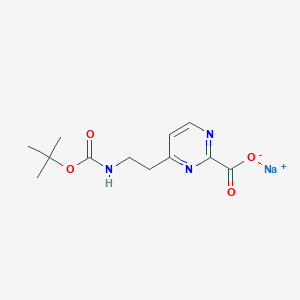
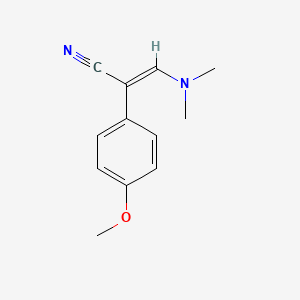
![N-(3-ethylphenyl)-2-((7-(3-methoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2515915.png)
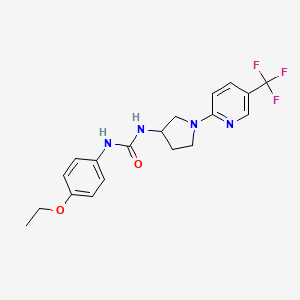
![2-{[6-(4-chlorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}-N-(4-methoxyphenyl)acetamide](/img/structure/B2515920.png)
